1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide
Overview
Description
1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide is a chemical compound with the molecular formula C8H15N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydroxyl groups.
- Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming stable adducts with active site residues.
Receptors: It may modulate receptor activity by binding to specific sites, altering signal transduction pathways.
Comparison with Similar Compounds
1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide can be compared with other pyrrolidine derivatives, such as:
1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid: The precursor to the hydrazide compound, differing by the presence of a carboxylic acid group instead of a hydrazide group.
1-Isopropyl-5-oxopyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a hydrazide group.
Uniqueness:
- The presence of the hydrazide group in this compound provides unique reactivity, allowing for the formation of various derivatives through nucleophilic substitution reactions.
- Its potential applications in medicinal chemistry and materials science make it a valuable compound for research and development.
Properties
IUPAC Name |
5-oxo-1-propan-2-ylpyrrolidine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-5(2)11-4-6(3-7(11)12)8(13)10-9/h5-6H,3-4,9H2,1-2H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEWIWWNEASKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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